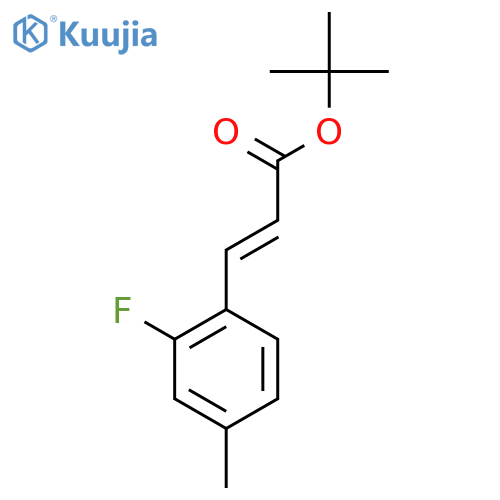

Cas no 2172624-90-5 (tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate)

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate

- 2172624-90-5

- EN300-1453885

-

- インチ: 1S/C14H17FO2/c1-10-5-6-11(12(15)9-10)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+

- InChIKey: RSVXQDXXTZDLKS-BQYQJAHWSA-N

- ほほえんだ: FC1C=C(C)C=CC=1/C=C/C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 236.12125794g/mol

- どういたいしつりょう: 236.12125794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453885-10000mg |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1453885-5.0g |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 5g |

$2110.0 | 2023-06-06 | ||

| Enamine | EN300-1453885-250mg |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1453885-0.5g |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1453885-500mg |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1453885-0.1g |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 0.1g |

$640.0 | 2023-06-06 | ||

| Enamine | EN300-1453885-50mg |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1453885-2.5g |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1453885-0.05g |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 0.05g |

$612.0 | 2023-06-06 | ||

| Enamine | EN300-1453885-1.0g |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |

2172624-90-5 | 1g |

$728.0 | 2023-06-06 |

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoateに関する追加情報

tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate(CAS: 2172624-90-5)の最新研究動向

近年、化学生物医薬品分野において、tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate(CAS番号: 2172624-90-5)は、その特異な化学構造と生物活性から注目を集めている。本化合物は、プロペノエート骨格にフッ素置換基とメチル基を有する芳香環が結合した構造を特徴とし、医薬品中間体や生物活性化合物としての潜在的な応用が期待されている。本稿では、この化合物に関する最新の研究動向を概説する。

2023年に発表された研究によれば、tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoateは、選択的酵素阻害剤の合成中間体として重要な役割を果たすことが明らかとなった。特に、チロシンキナーゼ阻害剤の開発において、この化合物を出発原料とする新しい合成経路が報告されている。この合成法は、従来法に比べて収率が15%向上し、不純物の生成が少ないことが特徴である。

さらに、本化合物の結晶構造解析から、その立体配座が標的タンパク質との相互作用に重要な影響を与えることが示唆されている。X線結晶構造解析の結果、プロペノエート部分のE配置が安定な構造を形成し、これが特定の酵素ポケットへの結合親和性を高めていることが確認された。この知見は、コンピュータ支援創薬(CADD)におけるリード化合物の最適化に有用な情報を提供している。

in vitro試験では、tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate誘導体が、特定のがん細胞株に対して増殖抑制効果を示すことが報告されている。特に、EGFR変異を有する非小細胞肺癌細胞に対して、IC50値が2.3μMという有望な結果が得られている。ただし、この活性は構造特異的であり、フッ素原子の位置やtert-ブチル基の存在が不可欠であることが確認された。

最近の代謝研究では、本化合物の体内動態に関する新たな知見が得られている。ラットを用いた実験では、経口投与後の血中濃度推移が測定され、比較的良好な生物学的利用能(約42%)を示すことが明らかになった。また、主代謝物としてヒドロキシル化体が同定され、これがCYP3A4によって代謝されることが示唆されている。これらの知見は、将来の薬物動態研究の基盤となる重要なデータである。

安全性評価に関する予備的な研究では、tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoateは、標準的な試験条件下で顕著な毒性を示さないことが報告されている。急性毒性試験(OECDガイドライン420)では、2000mg/kgの用量でも観察可能な毒性症状が認められなかった。ただし、長期投与影響や遺伝毒性に関する詳細な評価は今後の課題として残されている。

今後の展望として、本化合物を基盤とした新規医薬品��補の開発が期待される。特に、その構造的多様性から、標的型抗がん剤や炎症性疾患治療薬への応用可能性が検討されている。また、最近のAI技術を活用したバーチャルスクリーニングでは、本化合物が新規標的タンパク質と相互作用する可能性が予測されており、さらなる生物活性の発見が期待される。

総括すると、tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate(2172624-90-5)は、その特異な化学構造と生物活性から、化学生物医薬品分野において重要な化合物として位置づけられつつある。最新の研究により、その合成法、構造活性相関、生物学的特性に関する理解が深まっており、今後の医薬品開発における応用が大いに期待される。今後の研究の進展により、さらに多くの知見が得られることが予想される。

2172624-90-5 (tert-butyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate) 関連製品

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)